molecular formula C18H23N3O2S B2677419 2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1421446-05-0

2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2677419
CAS No.: 1421446-05-0
M. Wt: 345.46
InChI Key: ARFKTKZARJAAIN-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a chemical compound with the molecular formula C18H23N3O2S and a molecular weight of 345.5 g/mol . Its structure features a pyrimidinone core, a tert-butyl group, and a meta-substituted phenylacetamide with a methylthio moiety, defining its unique physicochemical properties . This compound is supplied for research purposes. Researchers are investigating its potential applications based on its structural characteristics, which are shared with molecules of interest in various therapeutic areas. Publicly available scientific literature currently does not detail the specific mechanism of action, binding targets, or comprehensive biological data for this exact molecule. As a high-quality chemical tool, it is designed to support early-stage discovery and experimental work in chemical biology and medicinal chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-tert-butyl-2-methyl-6-oxopyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12-19-15(18(2,3)4)10-17(23)21(12)11-16(22)20-13-7-6-8-14(9-13)24-5/h6-10H,11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFKTKZARJAAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)NC2=CC(=CC=C2)SC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a novel derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C20H25N3O2
  • Molecular Weight: 339.4 g/mol
  • CAS Number: 1421517-05-6

The structure features a pyrimidine ring substituted with a tert-butyl group and a methyl group, along with an acetamide moiety linked to a phenyl group that contains a methylthio substituent. This unique arrangement is hypothesized to contribute to its biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related pyrimidine derivatives, indicating that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, derivatives containing thiazole moieties have shown promising results in inhibiting bacterial growth, suggesting a potential for our compound in similar applications.

CompoundTarget BacteriaEC50 (µM)Comparison
A1Xanthomonas oryzae156.7Superior to bismerthiazol (230.5 µM)
A4Xanthomonas axonopodis281.2Better than thiodiazole copper (476.52 µM)

The minimum effective concentration (EC50) values indicate that the compound may possess significant antibacterial properties, warranting further investigation into its mechanism of action and potential therapeutic applications against bacterial infections .

Anti-inflammatory Activity

Compounds similar to This compound have been assessed for their anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. For example, several pyrimidine derivatives demonstrated selective COX-2 inhibition with IC50 values ranging from 0.10 to 0.35 µM, significantly more effective than traditional anti-inflammatory drugs like indomethacin .

CompoundCOX-2 Inhibition IC50 (µM)Selectivity Index
7a0.10132
Indomethacin0.079-

This suggests that our compound may also exhibit similar anti-inflammatory properties, potentially making it a candidate for further development in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of related compounds has been investigated, revealing cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been shown to induce apoptosis in cancer cells through modulation of specific signaling pathways.

In vitro studies have indicated that compounds with pyrimidine scaffolds can inhibit tumor growth by interfering with cellular proliferation and survival pathways. The specific mechanisms include the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study on N-phenylacetamide derivatives showed that modifications in the side chains significantly influenced antibacterial activity against Xanthomonas species. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents could enhance efficacy .
  • Anti-inflammatory Mechanisms : Research has demonstrated that certain pyrimidine derivatives can selectively inhibit COX-2 without affecting COX-1, reducing side effects commonly associated with non-selective NSAIDs .
  • Cytotoxic Effects : In vitro assays revealed that related compounds induced apoptosis in cancer cells, highlighting the importance of structural modifications in enhancing anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest structural analogs include:

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Replaces the tert-butyl group with a thietan-3-yloxy substituent and incorporates an ethyl ester instead of an acetamide.

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () :

  • Shares the tert-butyl group but includes an indole-carboxylic acid derivative and a pyridylmethyl substituent.
  • The additional aromatic systems (indole, pyridine) may enhance π-π stacking interactions in biological targets .

N-(4-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide () :

  • Lacks the tert-butyl group but retains the methylthio-substituted phenyl acetamide motif.
  • The absence of tert-butyl may reduce lipophilicity, affecting membrane permeability .

Physicochemical Properties

Compound Key Substituents Melting Point (°C) Purity (%) Notable Spectral Data (NMR, IR)
Target Compound 4-tert-butyl, 3-(methylthio)phenyl Not reported Not reported Not provided in evidence
Compound 6y () tert-butyl, indole, pyridine 145–147 70–88 ¹H NMR: δ 7.2–8.1 (aromatic protons)
Ethyl 2-[...]acetate () Thietan-3-yloxy, ethyl ester Not reported Not reported IR: 1720 cm⁻¹ (ester C=O)

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